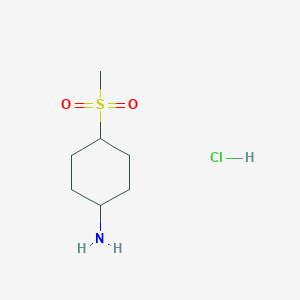

1-(Ethylamino)propan-2-one hydrochloride

Overview

Description

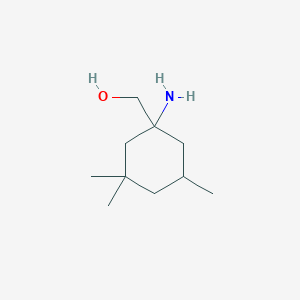

Molecular Structure Analysis

The molecular structure of 1-(Ethylamino)propan-2-one hydrochloride has been characterized through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Ethylamino)propan-2-one hydrochloride include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Crystallographic and Computational Studies

1-(Ethylamino)propan-2-one hydrochloride is studied in the context of cathinone derivatives, which have been characterized using various spectroscopic and crystallographic techniques. The research includes the X-ray structures and computational studies of several cathinones, highlighting their chemical properties and molecular geometries. Such studies are fundamental for understanding the behavior of these compounds at a molecular level, which could be relevant for pharmaceutical applications and materials science (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Metabolite Identification in Human Urine

Another significant application involves the determination of metabolites of designer drugs in human urine, including 1-(Ethylamino)propan-2-one derivatives. This research is pivotal for forensic and toxicological analyses, providing insights into the metabolic pathways of novel psychoactive substances. Identifying specific metabolites helps in the development of detection methods for these substances in biological samples, enhancing drug monitoring and abuse prevention efforts (Zaitsu et al., 2009).

Spectroscopic Characterization

The spectroscopic characterization and crystal structures of cathinone derivatives, including 1-(Ethylamino)propan-2-one hydrochloride analogs, provide valuable information for the identification and analysis of these compounds. These studies contribute to the forensic field, aiding in the differentiation and identification of synthetic cathinones in seized materials. Understanding the spectroscopic signatures and structural details of these substances is crucial for law enforcement and regulatory agencies to combat the spread of synthetic drugs (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Spectrophotometric Determination of Copper

1-(Ethylamino)propan-2-one hydrochloride derivatives have been utilized in developing spectrophotometric methods for determining copper in pharmaceutical and biological samples. This application showcases the potential of these compounds in analytical chemistry, where they act as ligands forming complexes with metals for sensitive and accurate detection. Such methodologies are important for quality control in pharmaceutical manufacturing and monitoring metal concentrations in biological systems (Dalman, Tüfekçi, Nohut, Güner, & Karaböcek, 2002).

Preferential Solvation Studies

Research on binary solvent mixtures using derivatives related to 1-(Ethylamino)propan-2-one hydrochloride explores their interaction dynamics in mixed solvent systems. These studies provide insights into solvation phenomena, which are essential for understanding solvent effects in chemical reactions, drug formulation, and material processing. The findings can influence the design of solvent systems for optimal chemical reactivity and stability (Bevilaqua, da Silva, & Machado, 2004).

Safety And Hazards

Safety measures for handling 1-(Ethylamino)propan-2-one hydrochloride include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

1-(ethylamino)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-6-4-5(2)7;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQNOZRIXLKCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

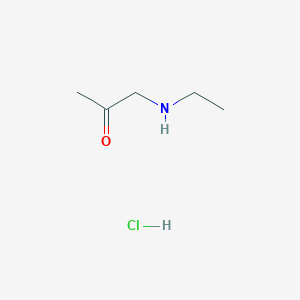

Canonical SMILES |

CCNCC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylamino)propan-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)